molecular formula C5H2BrClOS B1503905 2-Bromo-5-chlorothiophene-3-carbaldehyde CAS No. 1014644-76-8

2-Bromo-5-chlorothiophene-3-carbaldehyde

Cat. No.: B1503905
CAS No.: 1014644-76-8
M. Wt: 225.49 g/mol
InChI Key: MZQPJXYLOGFQIZ-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiophene-3-carbaldehyde is a halogenated thiophene derivative characterized by the presence of bromine and chlorine atoms on the thiophene ring and a formyl group at the 3-position. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorothiophene-3-carbaldehyde typically involves halogenation reactions starting from thiophene or its derivatives. One common method is the halogenation of 2,5-dibromothiophene followed by selective chlorination and formylation.

Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for precise control over reaction conditions, ensuring high yield and purity. These methods often involve the use of catalysts and optimized reaction parameters to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorothiophene-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine.

  • Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring a base such as triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: 2-Bromo-5-chlorothiophene-3-carboxylic acid.

  • Reduction: 2-Bromo-5-chlorothiophene-3-ol or 2-Bromo-5-chlorothiophene-3-amine.

  • Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-chlorothiophene-3-carbaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-chlorothiophene-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorothiophene-3-carbaldehyde

  • 2-Chloro-5-bromothiophene-3-carbaldehyde

  • 2-Bromo-5-chlorothiophene-3-ol

Uniqueness: 2-Bromo-5-chlorothiophene-3-carbaldehyde is unique due to its specific halogenation pattern and the presence of the aldehyde group, which provides versatility in chemical reactions and applications compared to its similar counterparts.

Properties

IUPAC Name

2-bromo-5-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-5-3(2-8)1-4(7)9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQPJXYLOGFQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679430
Record name 2-Bromo-5-chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014644-76-8
Record name 2-Bromo-5-chloro-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014644-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of DMSO (2.10 mL, 29.7 mmol) in dichloromethane (50 mL) at −78° C. was added oxalyl chloride (1.90 mL, 26.8 mmol) dropwise and the mixture was stirred for 30 min. at the temperature. To it was then added (2-bromo-5-chloro-3-thienyl)methanol from Example 1, Step 2 (4.50 g, 19.8 mmol, crude) in dichloromethane (25 mL) via a cannula and the resultant solution was stirred for 30 min. Triethylamine (6.40 mL, 45.5 mmol) was added in one portion and the mixture was stirred at −78° C. for 30 min. and allowed to warm slowly in air. The mixture was concentrated in vacuo and then resuspended in ether and then filtered. The filtrate was concentrated in vacuo to give the desired product. The crude was used directly without further purification.
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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